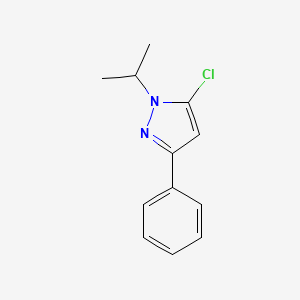

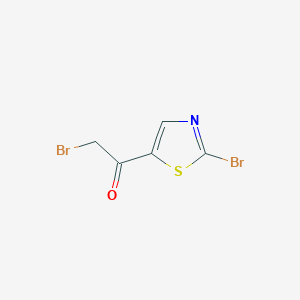

![molecular formula C11H12O5 B2406180 4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 127556-98-3](/img/structure/B2406180.png)

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid, commonly known as 4-BDO, is a carboxylic acid that is used in a variety of scientific research applications. It is a four-carbon molecule with an aromatic ring attached to the carboxylic acid group. 4-BDO is an important organic compound in the field of organic chemistry, and it has a variety of uses in scientific research.

Applications De Recherche Scientifique

Synthesis of Phenolic Antileukaemic Alkaloids

4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid derivatives are utilized in the synthesis of phenolic antileukaemic benzo[c]phenanthridine alkaloids. This process involves intramolecular cyclisation of 2,4-diarylbutyric acids, which are key intermediates in the synthesis of these alkaloids (Ishii et al., 1987).

Anticonvulsant Properties

Derivatives of this compound have shown significant anticonvulsant properties. One such compound, 2-(benzo[d][1,3]dioxol-5-yloxy)-N′-benzylideneacetohydrazide, demonstrated potent efficacy in seizure models and high docking scores with the GABA receptor, indicating a possible mechanism of augmenting GABAergic activity (Singh & Tripathi, 2019).

Anti-proliferative Activity Against Cancer

Novel benzo[d][1,3]dioxoles fused with 1,4-thiazepines, incorporating the this compound structure, have shown remarkable antitumor activities. These compounds, synthesized via a molecular hybridization approach, exhibited significant anti-proliferative activities against human cancer cell lines, offering potential for pharmaceutical applications in cancer treatment (Wu et al., 2017).

Antibacterial Activity

Derivatives containing the this compound moiety have demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. These compounds were found to be particularly effective against Sarcina and Staphylococcus aureus (El-Behairy et al., 2014).

Photochemically Masked Photoinitiators

This compound derivatives have been used as photochemically masked one-component Type II photoinitiators for free radical polymerization. This application is significant in the field of polymer chemistry and material science, where controlled polymerization is crucial (Kumbaraci et al., 2012).

Antimicrobial Evaluation

Compounds synthesized from this compound showed excellent antifungal and antibacterial activity. The synthesis involved the reaction of chalcones with phenyl hydrazine, demonstrating the chemical versatility and applicability of these compounds in antimicrobial research (Umesha & Basavaraju, 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles , have been reported to exhibit activity against various cancer cell lines. These compounds may interact with microtubules and their component protein, tubulin , which are leading targets for anticancer agents .

Mode of Action

For instance, microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly .

Biochemical Pathways

Given the potential interaction with microtubules, it is plausible that this compound could affect pathways related to cell division and apoptosis .

Result of Action

Based on the potential interaction with microtubules, it can be hypothesized that this compound may induce cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-11(13)2-1-5-14-8-3-4-9-10(6-8)16-7-15-9/h3-4,6H,1-2,5,7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKIMVAQBCKDGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

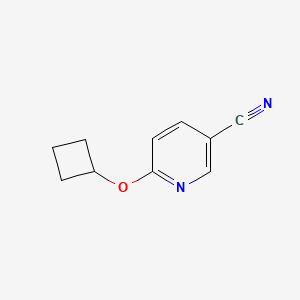

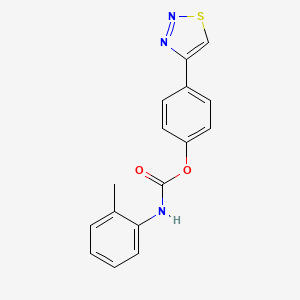

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

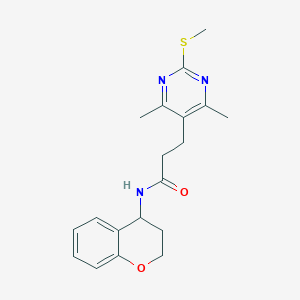

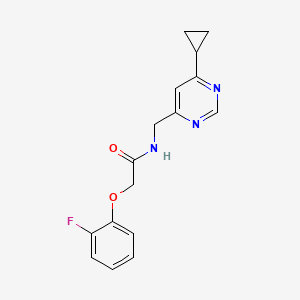

![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

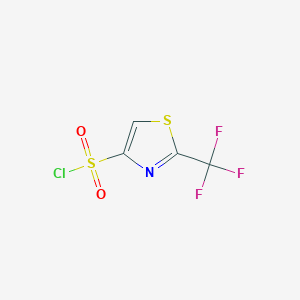

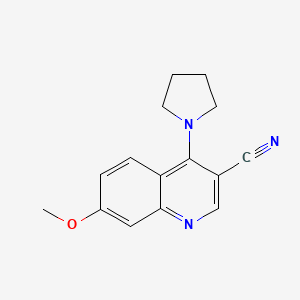

![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)

![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)